N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
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Description
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been reported to inhibit various kinases . .
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to interact with their targets by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This leads to a decrease in the phosphorylation of downstream proteins, altering cellular processes.
Biochemical Pathways
If we consider the general class of pyrazolo[3,4-d]pyrimidines, they are known to affect various signaling pathways, including the pi3k/akt/mtor pathway , which plays a crucial role in cell survival, growth, and proliferation.
Pharmacokinetics
A related compound, 2-aminopyrimidine derivative, has shown improved oral bioavailability and good brain penetration . It’s plausible that this compound might have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific studies. Compounds in the pyrazolo[3,4-d]pyrimidine class have shown cytotoxic activities against various cancer cell lines , suggesting potential anti-cancer effects.
Properties
IUPAC Name |
N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-6-19(7-5-2)22(29)24-12-13-28-21-20(14-26-28)23(30)27(16-25-21)15-18-10-8-17(3)9-11-18/h8-11,14,16,19H,4-7,12-13,15H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNYEGLSDJZVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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